molecular formula C11H13NO2 B8356478 3-(4-Methoxyphenyl)-1-methyl-3-oxo-1-propenamine CAS No. 102252-89-1

3-(4-Methoxyphenyl)-1-methyl-3-oxo-1-propenamine

Cat. No. B8356478
Key on ui cas rn: 102252-89-1
M. Wt: 191.23 g/mol
InChI Key: GZFHUOGWZQEZON-UHFFFAOYSA-N
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Patent
US04560691

Procedure details

The intermediate 3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propenamine was prepared as follows: A mixture containing 106 g of 1-(4-methoxyphenyl)-1,3-butanedione, 500 ml of methanol and 200 ml of concentrated aqueous ammonium hydroxide was allowed to stand at room temperature for 4 hours and then chilled in a refrigerator. The separated crystalline product was collected, washed with ether and dried at 90°-95° C. to yield 93.7 g of 3-(4-methoxyphenyl-1-methyl-3-oxo-1-propenamine, m.p. 126°-128° C.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH2:10][C:11](=O)[CH3:12])=[CH:5][CH:4]=1.[OH-:15].[NH4+:16].[CH3:17]O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH:10]=[C:11]([CH3:12])[NH2:16])=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([CH:17]=[O:15])=[C:10]([CH3:11])[NH2:16])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(C)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in a refrigerator
CUSTOM
Type
CUSTOM
Details
The separated crystalline product was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried at 90°-95° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C=C(N)C)=O
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C(N)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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